molecular formula C12H19NO B7996441 2-[3-(Dimethylamino)phenyl]-2-butanol

2-[3-(Dimethylamino)phenyl]-2-butanol

Cat. No.: B7996441
M. Wt: 193.28 g/mol
InChI Key: KMCXXYQZUPALSG-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)phenyl]-2-butanol is an organic compound with the molecular formula C12H19NO It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)phenyl]-2-butanol typically involves the reaction of 3-(dimethylamino)benzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)phenyl]-2-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

2-[3-(Dimethylamino)phenyl]-2-butanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)phenyl]-2-butanol involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity, allowing it to interact with various enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)phenylboronic acid
  • 3-(Dimethylamino)phenylmethanol
  • 2-(Dimethylamino)phenylacetic acid

Uniqueness

2-[3-(Dimethylamino)phenyl]-2-butanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylamino group with a butanol moiety sets it apart from other similar compounds, making it valuable for specialized applications .

Properties

IUPAC Name

2-[3-(dimethylamino)phenyl]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-5-12(2,14)10-7-6-8-11(9-10)13(3)4/h6-9,14H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCXXYQZUPALSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=CC=C1)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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